1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane

Description

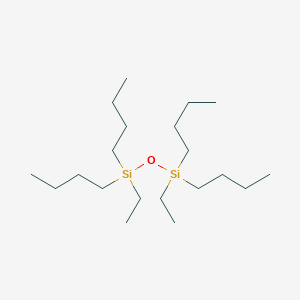

1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane (hypothetical structure inferred from nomenclature) is a disiloxane derivative characterized by two silicon atoms connected by an oxygen bridge, with butyl and ethyl substituents. Disiloxanes are widely used in polymer chemistry, catalysis, and materials science due to their thermal stability, hydrophobicity, and reactivity in crosslinking reactions . For instance, 1,1,3,3-tetramethyldisiloxane (TMDS) is a key reducing agent in catalytic systems , while 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) enhances copolymer properties like solvent resistance .

Properties

CAS No. |

88225-88-1 |

|---|---|

Molecular Formula |

C20H46OSi2 |

Molecular Weight |

358.7 g/mol |

IUPAC Name |

dibutyl-[dibutyl(ethyl)silyl]oxy-ethylsilane |

InChI |

InChI=1S/C20H46OSi2/c1-7-13-17-22(11-5,18-14-8-2)21-23(12-6,19-15-9-3)20-16-10-4/h7-20H2,1-6H3 |

InChI Key |

MZIMSTWPIHDNER-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CC)(CCCC)O[Si](CC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane typically involves the hydrolysis of organosilicon precursors. One common method is the hydrolysis of chlorodimethylsilane, which produces the desired disiloxane compound along with hydrogen chloride (HCl) as a byproduct . The reaction conditions often require careful control of temperature and pH to ensure the stability of the Si-O-Si bonds and to prevent the formation of unwanted byproducts.

Industrial production methods may involve the use of specialized catalysts to enhance the efficiency of the reaction and to achieve higher yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s Si-H bonds are particularly reactive, making it a useful reducing agent in organic synthesis . Common reagents used in these reactions include strong bases and acids, which can facilitate the selective reduction of various organic functional groups.

Major products formed from these reactions often include higher molecular weight hydride-terminated polydimethylsiloxanes, which are valuable in the production of silicone polymers and resins .

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane has a wide range of applications in scientific research. In chemistry, it is used as a monomer in the production of silicone polymers and resins . Its unique chemical properties make it a valuable precursor for the synthesis of other organosilicon compounds.

In biology and medicine, the compound’s ability to selectively reduce organic functional groups has been leveraged in the development of various pharmaceuticals and diagnostic agents. Its stability and reactivity also make it a useful reagent in non-aqueous polymer preparation and other laboratory applications .

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane involves the interaction of its Si-H bonds with various molecular targets. The compound’s weakly hydridic Si-H bonds allow for selective reduction of organic functional groups, which is facilitated by the relatively low electronegativity values of silicon and hydrogen . This selective reduction is crucial in many organic synthesis processes, particularly in the production of higher molecular weight hydride-terminated polydimethylsiloxanes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Disiloxane Chemistry

Disiloxanes vary by substituents, which dictate their reactivity and applications. Below is a comparison of key analogues:

Key Observations:

- Substituent Effects: Alkyl Groups (Butyl/Methyl): Enhance hydrophobicity and thermal stability. For example, tetrabutyl distannoxanes exhibit higher molecular weights (e.g., 599.97 g/mol for 1,3-diacetoxy-tetrabutyldistannoxane ) compared to tetramethyl disiloxanes (~178 g/mol for TMDS ). Functional Groups (Vinyl, Methacryloxy): Enable polymerization or crosslinking. Vinyl-substituted disiloxanes participate in hydrosilylation to form silicones , while methacryloxypropyl groups improve copolymer compatibility with organic matrices . Tin vs. Silicon: Distannoxanes (e.g., 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane ) often serve as Lewis acid catalysts, whereas disiloxanes are more common in polymer and material applications.

Thermal and Physical Properties

- Thermal Stability: TMDS-modified polymers exhibit glass transition temperatures (Tg) ~120°C, compared to 90°C for unmodified analogs . Tetrabutyl distannoxanes decompose above 200°C, reflecting robust Sn–O bonding .

- Hydrophobicity: Disiloxanes with bulky substituents (e.g., tetrabutyl) show logPoct/water values >3.8, indicating high hydrophobicity .

Research Findings and Industrial Relevance

- Polymer Chemistry: BMPMS-MMA copolymers demonstrate 50% lower water solubility than conventional methacrylate resins, making them ideal for dental applications .

- Catalysis: Otera’s distannoxane catalysts (e.g., 1,3-diacetoxy-tetrabutyldistannoxane ) achieve >95% efficiency in transesterification reactions, though disiloxanes are preferred in less corrosive environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.